6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC17664724
Molecular Formula: C15H15Cl2N3
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15Cl2N3 |
|---|---|
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | 6-benzyl-4-chloro-2-(chloromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C15H15Cl2N3/c16-8-14-18-13-6-7-20(10-12(13)15(17)19-14)9-11-4-2-1-3-5-11/h1-5H,6-10H2 |
| Standard InChI Key | PLQNWKLFCGUQFE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1N=C(N=C2Cl)CCl)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 6-benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine consists of a pyrido[4,3-d]pyrimidine scaffold, a bicyclic system formed by fusing pyridine and pyrimidine rings. Key structural features include:
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Benzyl group (CHCH): Attached to the pyrido nitrogen at position 6, this aromatic substituent enhances lipophilicity and may influence binding interactions with biological targets.
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Chloromethyl group (CHCl): Positioned at C2, this group introduces electrophilic reactivity, enabling nucleophilic substitution reactions.
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Chlorine atom: Located at C4, it contributes to electronic effects and steric hindrance within the molecule .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.2 g/mol |
| CAS Number | 1508404-35-0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
Data on melting point, boiling point, and solubility remain unreported in accessible literature, highlighting gaps in characterization .
Reactivity and Derivative Formation
The compound’s reactivity is dictated by its electron-deficient aromatic system and functional groups:
Nucleophilic Substitution
The C4 chlorine and C2 chloromethyl groups are susceptible to nucleophilic attack. For example:
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Amination: Reaction with amines (e.g., NH, alkylamines) yields 4-amino or 2-aminomethyl derivatives.
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Hydrolysis: Aqueous base converts chloromethyl to hydroxymethyl groups () .
Cross-Coupling Reactions
| Derivative | Modification Site | Potential Application |
|---|---|---|
| 4-Amino-2-chloromethyl | C4 | Kinase inhibitor candidates |
| 2-Hydroxymethyl-4-chloro | C2 | Prodrug formulations |
| 6-(4-Fluorobenzyl) analogue | N6 | Enhanced metabolic stability |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a versatile building block for drug discovery. Its modular structure allows derivatization to optimize pharmacokinetic properties.
Material Science
Conjugated pyrido-pyrimidines may find use in organic electronics due to their planar aromatic systems and electron-deficient character.
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